3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-12-8-15-9-13(6-7-17(15)21(12)2)11-20-18(22)14-4-3-5-16(19)10-14/h3-10H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYBJTHLZNQHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Amidation: The final step involves the formation of the amide bond between the indole moiety and the chlorobenzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states and derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Table 1. Selected Benzamide Derivatives and Their Properties
Structural and Crystallographic Comparisons
Planarity and Intermolecular Interactions :
- In 3-chloro-N-(2-nitrophenyl)benzamide, the amide moiety is nearly planar (r.m.s. deviation = 0.0164 Å), promoting C-H···O hydrogen bonds and Cl···Cl contacts (3.943 Å), which stabilize the crystal lattice .
- Polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide (Forms IA and IB) demonstrate how slight conformational changes alter packing motifs, affecting solubility and stability .
- Metal Coordination: The nickel complex of 3-chloro-N-(diethylcarbamothioyl)benzamide adopts a distorted square planar geometry via S and O donor atoms, highlighting the role of thioamide groups in metal binding .
Spectroscopic and Analytical Data
NMR and MS :
- Elemental Analysis: Deviations between calculated and found values (e.g., 3a: C 62.82% vs. 62.61% calculated) suggest minor impurities or hydration .
Biological Activity
3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the field of oncology and virology. Its mechanisms include enzyme inhibition and modulation of signaling pathways.
Antiviral Activity
Studies have shown that compounds similar to this compound can inhibit viral replication. For instance, a related compound demonstrated an EC50 of 1.1 μM against SARS-CoV-2, indicating significant antiviral properties without cytotoxic effects (CC50 > 30 μM) .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines, including HeLa and A375. The IC50 values for these cell lines were reported at 0.87 µM and 1.7 µM respectively, showcasing its effectiveness in targeting tumor cells .
The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in cellular processes:
- Enzyme Inhibition : The compound acts as a selective inhibitor of certain proteases, which are crucial for viral replication and tumor progression.
- Signal Transduction Modulation : By interfering with signaling pathways, it may induce apoptosis in cancer cells or enhance immune response against viral infections.
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | EC50 (µM) | Cytotoxicity CC50 (µM) |
|---|---|---|---|---|
| Antiviral | Vero CCL-81 | - | 1.1 | >30 |
| Anticancer | HeLa | 0.87 | - | - |
| Anticancer | A375 | 1.7 | - | - |
Case Study 1: Antiviral Efficacy
In a controlled study involving Vero cells infected with SARS-CoV-2, the compound was tested for its antiviral efficacy. Results indicated that treatment with the compound significantly reduced viral load compared to untreated controls.
Case Study 2: Cancer Cell Proliferation
A separate study focused on the effects of the compound on human cancer cell lines revealed that it effectively inhibited proliferation by inducing apoptosis through caspase activation pathways.
Q & A
Basic: What are the optimal synthetic routes and characterization methods for 3-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide?
Methodological Answer:
The synthesis typically involves coupling reactions between substituted indole derivatives and benzoyl chloride intermediates. For example, hydrazone formation or nucleophilic substitution can be employed to attach the benzamide group to the indole scaffold . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and purity.
- X-ray Crystallography : For resolving crystal packing and stereochemistry (e.g., CCDC data repositories can be utilized for cross-validation) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is recommended for biological studies) .
Basic: What analytical techniques are recommended to validate the purity and structural integrity of this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles.
- Elemental Analysis : Verify empirical formula consistency .
Advanced: How can researchers investigate the antibacterial mechanisms of this compound, particularly its interaction with bacterial enzymes?
Methodological Answer:
- Enzyme Inhibition Assays : Test activity against acps-pptase enzymes, which are critical for bacterial lipid biosynthesis. Use kinetic assays (e.g., spectrophotometric monitoring of NADH oxidation) to determine IC₅₀ values .
- Molecular Docking Studies : Employ software like Molecular Operating Environment (MOE) to model binding interactions with enzyme active sites. Compare docking scores with experimental IC₅₀ data to validate hypotheses .
- Pathway Analysis : Use transcriptomics or metabolomics to identify disrupted biochemical pathways (e.g., fatty acid biosynthesis) in bacterial cultures treated with the compound .
Advanced: How can structural contradictions between computational models and experimental crystallographic data be resolved?
Methodological Answer:
- Cross-Validation : Compare X-ray crystallography data (deposited in repositories like CCDC or PDB) with density functional theory (DFT)-optimized computational models. Discrepancies in bond lengths or angles may indicate conformational flexibility .
- Molecular Dynamics Simulations : Simulate the compound’s behavior in solvated environments to assess dynamic stability and identify transient conformations not captured in static crystal structures .
- Synchrotron Radiation : Use high-resolution X-ray sources to refine ambiguous electron density regions in crystallographic data .
Advanced: What strategies can improve the solubility and stability of this compound for in vivo studies?
Methodological Answer:
- Salt Formation : React the compound with HCl or sodium salts to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) that convert to the active form in vivo .
- Formulation Optimization : Use surfactants (e.g., polysorbate 80) or cyclodextrin-based carriers to improve bioavailability.
- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions to identify optimal storage parameters .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact.
- Ventilation : Perform syntheses in fume hoods to mitigate inhalation risks.
- Waste Disposal : Neutralize reactive intermediates (e.g., chlorinated byproducts) before disposal, following institutional guidelines .
Advanced: How can researchers leverage computational tools to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use software like SwissADME or PreADMET to estimate absorption, distribution, metabolism, excretion, and toxicity. Key parameters include LogP (lipophilicity) and plasma protein binding .
- CYP450 Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability and drug-drug interaction risks .
Basic: What databases or repositories provide reliable structural and biochemical data for this compound?
Methodological Answer:
- PubChem : Access experimental and computed physicochemical data (e.g., InChI key, solubility) .
- Cambridge Crystallographic Data Centre (CCDC) : Retrieve X-ray crystallographic data for structural validation .
- RCSB Protein Data Bank (PDB) : Compare ligand-binding motifs with similar benzamide derivatives .
Advanced: How can synthetic byproducts or impurities be identified and minimized during scale-up?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to detect intermediates and optimize reaction conditions.
- Column Chromatography : Use gradient elution with silica gel or reverse-phase C18 columns to isolate impurities .
- Quality Control (QC) : Establish strict thresholds for residual solvents (e.g., DMSO) via gas chromatography (GC) .
Advanced: What experimental designs are suitable for evaluating the compound’s selectivity between bacterial and mammalian targets?
Methodological Answer:
- Comparative Proteomics : Identify off-target binding in mammalian cell lysates using affinity chromatography coupled with mass spectrometry.
- Cytotoxicity Assays : Test viability in mammalian cell lines (e.g., HEK293) at therapeutic concentrations. Use selectivity indices (SI = IC₅₀ mammalian cells / IC₅₀ bacterial cells) to quantify specificity .
- Structural Mimicry Analysis : Compare bacterial and human enzyme active sites to rationalize selectivity (e.g., differences in ATP-binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
